Cas no 72406-16-7 (2-chloro-5-(2-chlorobenzoyl)-4H,5H,6H,7H-thieno3,2-cpyridine)

2-Chloro-5-(2-chlorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound featuring a thienopyridine core substituted with chloro and chlorobenzoyl functional groups. This structure imparts unique reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the chlorobenzoyl moiety enhances electrophilic character, facilitating further functionalization, while the thienopyridine scaffold offers stability and versatility in derivatization. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s purity and consistent performance under controlled conditions ensure reliability in research and industrial processes. Proper handling and storage are recommended due to its reactive functional groups.
2-chloro-5-(2-chlorobenzoyl)-4H,5H,6H,7H-thieno3,2-cpyridine structure
72406-16-7 structure
Product Name:2-chloro-5-(2-chlorobenzoyl)-4H,5H,6H,7H-thieno3,2-cpyridine
CAS No:72406-16-7
MF:C14H11Cl2NOS
MW:312.214240312576
CID:5341390
Update Time:2025-05-24

2-chloro-5-(2-chlorobenzoyl)-4H,5H,6H,7H-thieno3,2-cpyridine Chemical and Physical Properties

Names and Identifiers

    • (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone
    • (2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-chlorophenyl)methanone
    • 2-chloro-5-(2-chlorobenzoyl)-4H,5H,6H,7H-thieno3,2-cpyridine
    • Inchi: 1S/C14H11Cl2NOS/c15-11-4-2-1-3-10(11)14(18)17-6-5-12-9(8-17)7-13(16)19-12/h1-4,7H,5-6,8H2
    • InChI Key: AVKXFUNDTCUIQY-UHFFFAOYSA-N
    • SMILES: ClC1=CC2=C(CCN(C(C3C=CC=CC=3Cl)=O)C2)S1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 354
  • XLogP3: 4.2
  • Topological Polar Surface Area: 48.6

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Additional information on 2-chloro-5-(2-chlorobenzoyl)-4H,5H,6H,7H-thieno3,2-cpyridine

Chemical Compound CAS No. 72406-16-7: 2-Chloro-5-(2-Chlorobenzoyl)-4H,5H,6H,7H-Thieno[3,2-c]Pyridine

The compound with CAS No. 72406-16-7, known as 2-chloro-5-(2-chlorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic aromatic compounds, which are widely studied due to their unique electronic properties and structural versatility.

Thieno[3,2-c]pyridine derivatives have garnered considerable attention in recent years due to their role in drug discovery and materials science. The presence of the chlorine substituent at the 2-position and the benzoyl group at the 5-position introduces significant electronic and steric effects. These modifications enhance the compound's reactivity and stability, making it a valuable intermediate in organic synthesis.

Recent studies have explored the application of this compound in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules. The aromatic heterocyclic system provides a robust framework for molecular interactions with biological targets. Additionally, its electron-withdrawing groups (such as chlorine atoms) contribute to increased lipophilicity and improved bioavailability.

In terms of synthesis, this compound is typically prepared through a multi-step process involving Claisen condensation, followed by cyclization reactions under controlled conditions. The use of transition metal catalysts has been shown to significantly improve the yield and purity of the final product. Researchers have also investigated alternative synthetic pathways to optimize scalability for industrial production.

The compound's structural uniqueness also makes it a promising candidate for use in organic electronics. Its ability to form stable charge transfer complexes has been explored in the context of organic light-emitting diodes (OLEDs) and photovoltaic devices. Preliminary studies suggest that incorporating this compound into device architectures could enhance efficiency and stability under operational conditions.

Furthermore, computational chemistry tools have been employed to study the electronic properties of this compound at the molecular level. Density functional theory (DFT) calculations reveal that the molecule exhibits favorable frontier molecular orbital energies for applications in nonlinear optics and energy storage systems.

In conclusion, CAS No. 72406-16-7, or 2-chloro-5-(2-chlorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine, represents a versatile building block with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable asset in contemporary research and development efforts.

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